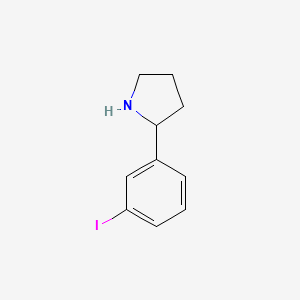

2-(3-Iodophenyl)pyrrolidine

Description

Contextualization within Pyrrolidine (B122466) Chemistry and Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry. Current time information in Bangalore, IN.cymitquimica.com This structural motif is present in a wide array of natural products, including alkaloids like nicotine (B1678760) and hygrine, as well as in numerous synthetic drugs. chemsrc.com Its prevalence in pharmaceuticals is due to its favorable physicochemical properties, such as its three-dimensional structure which allows for effective exploration of pharmacophore space, and its ability to engage in various biological interactions. mdpi.com

Pyrrolidine derivatives have been developed for a vast range of therapeutic applications, including as antibacterial, antiviral, anticancer, and anti-inflammatory agents. cymitquimica.com The versatility of the pyrrolidine scaffold allows for extensive chemical modification, enabling researchers to fine-tune the biological activity of molecules. cymitquimica.com

Significance of Iodinated Phenyl Moieties in Chemical Biology

The incorporation of an iodine atom onto a phenyl ring, creating an iodophenyl moiety, is a significant strategy in drug design and chemical biology. Halogen atoms, particularly iodine, can form halogen bonds, which are non-covalent interactions with electron-donating atoms in biological macromolecules. These interactions can significantly enhance the binding affinity and selectivity of a molecule for its target.

The presence of an iodine atom can also modulate a compound's metabolic stability and lipophilicity, which are critical pharmacokinetic properties. In the context of drug discovery, iodinated compounds have been investigated for a variety of applications, including as inhibitors of enzymes and as imaging agents. For instance, radioiodinated molecules are utilized in diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT).

Research Gaps and Future Directions for 2-(3-Iodophenyl)pyrrolidine Studies

A comprehensive review of the scientific literature reveals a notable lack of dedicated research on this compound as a primary subject of investigation. While its structural components are of clear interest in medicinal chemistry, the compound itself has not been the focus of extensive synthesis, characterization, or biological evaluation.

This represents a significant research gap. Future studies could focus on several key areas:

Novel Synthetic Methodologies: Developing efficient and stereoselective synthetic routes to access this compound and its derivatives.

Biological Screening: Evaluating the compound and its analogues against a wide range of biological targets, such as G-protein coupled receptors, ion channels, and enzymes, to identify potential therapeutic applications.

Structural Biology: Investigating the binding modes of this compound with biological targets to understand the role of the iodophenyl and pyrrolidine moieties in molecular recognition.

Development as a Research Tool: Utilizing the iodine atom for radio-labeling to create probes for in vivo imaging and target validation studies.

The synthesis of a related precursor, 1-(tert-butyl) 2-(2-(3-iodophenyl)-2-oxoethyl) pyrrolidine-1,2-dicarboxylate, has been reported in the context of developing inhibitors for the Hepatitis C virus (HCV) NS5A protein. mdpi.com This suggests that the broader structural class of iodophenyl-pyrrolidines has therapeutic potential, further highlighting the need for dedicated research into this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-iodophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12IN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTZSBYCEAUXCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 3 Iodophenyl Pyrrolidine and Its Derivatives

Direct Synthesis Approaches to 2-(3-Iodophenyl)pyrrolidine

The direct construction of this compound involves strategic steps to introduce the iodophenyl group and form the pyrrolidine (B122466) ring.

Precursor Synthesis and Halogenation Reactions

The synthesis of this compound often commences with the preparation of functionalized precursors that can be subsequently cyclized. A common strategy involves the synthesis of a precursor containing the 3-iodophenyl moiety, which is then elaborated to include the necessary components for pyrrolidine ring formation. For instance, 2-bromo-1-(3-iodophenyl)ethan-1-one can serve as a key precursor. mdpi.com This intermediate can be reacted with a protected proline derivative, such as Boc-L-proline, to form a dicarboxylate precursor. mdpi.com

Halogenation reactions are fundamental to introducing the iodine atom onto the phenyl ring. These reactions typically involve the electrophilic substitution of an aromatic precursor. mt.com The choice of halogenating agent and reaction conditions is crucial for achieving the desired regioselectivity, placing the iodine at the meta-position of the phenyl group. mt.comresearchgate.net The reactivity of halogens follows the order fluorine > chlorine > bromine > iodine, making iodination a more controlled process. mt.com Catalysts, such as Lewis acids, may be required to enhance the electrophilicity of the halogen. mt.com

Pyrrolidine Ring Formation via Cyclization Reactions

With the appropriately substituted precursor in hand, the formation of the pyrrolidine ring is achieved through cyclization reactions. One approach involves the intramolecular cyclization of N-(4,4-diethoxybutyl)imines, which proceeds through the formation of a cyclic iminium cation intermediate. rsc.org This cation can then react to form the 2-arylpyrrolidine structure. rsc.org

Another method involves the reaction of a precursor like 1-(tert-butyl) 2-(2-(3-iodophenyl)-2-oxoethyl) pyrrolidine-1,2-dicarboxylate with ammonium (B1175870) acetate (B1210297) to form an imidazole (B134444) ring, which can be a part of a more complex molecule containing the this compound moiety. mdpi.com Additionally, tandem reactions, such as the Kazan reaction, which combines acid-catalyzed intramolecular cyclization with a 1,3-sigmatropic shift of an aryl fragment, can lead to the formation of pyrroline (B1223166) derivatives that can be subsequently reduced to pyrrolidines. rsc.org

General Synthetic Routes to Pyrrolidine Scaffolds Relevant to this compound

The synthesis of this compound benefits from the extensive research into general methods for constructing the pyrrolidine ring.

Nucleophilic Ring Closure Strategies

Nucleophilic ring closure is a common and effective strategy for synthesizing pyrrolidines. rsc.orgrsc.org This approach often involves the intramolecular attack of a nitrogen nucleophile on an electrophilic carbon center. For instance, the ring closure of activated oximes initiated by the direct nucleophilic attack of stabilized enolates can produce substituted pyrrolines, which can then be reduced to the corresponding pyrrolidines. rsc.orgrsc.org This method offers a rapid route from readily available precursors. rsc.orgrsc.org Other strategies include the cyclization of amino alcohols, which can be achieved in one pot by using thionyl chloride to obviate the need for traditional protection-activation-cyclization-deprotection sequences. organic-chemistry.org

| Starting Material Type | Reaction Type | Product | Reference |

| Activated Oximes | Nucleophilic Ring Closure | Substituted Pyrrolines/Pyrrolidines | rsc.orgrsc.org |

| Amino Alcohols | One-pot Chlorination/Cyclization | Cyclic Amines | organic-chemistry.org |

Metal-Catalyzed Coupling Reactions, including C-H Activation and Carbene Insertion

Transition-metal catalysis has revolutionized the synthesis of pyrrolidines, offering efficient and selective methods.

Metal-Catalyzed Coupling Reactions: Palladium-catalyzed reactions are particularly prominent. For example, the palladium-catalyzed [3+2] cycloaddition of alkylidenecyclopropanes with imines provides a direct route to diverse pyrrolidine scaffolds. researchgate.net Copper-catalyzed intermolecular carboamination of vinylarenes with N-carbamoyl-β-aminoethyltrifluoroborates also yields 2-arylpyrrolidines. organic-chemistry.org

C-H Activation: Direct C-H activation is an atom-economical approach to forming C-N bonds. nih.govthieme-connect.com Ruthenium(II)-catalyzed C–H activation/annulation of 5-phenyl-pyrroline-2-carboxylates with alkynes leads to spiro-[indene-1,2′-pyrrolidine] derivatives. acs.org Iron complexes have been shown to catalyze the diastereoselective conversion of aliphatic azides to 2,5-disubstituted pyrrolidines via C-H amination. nih.gov This method provides a streamlined protocol for accessing complex N-heterocycles. nih.gov

Carbene Insertion: Carbene insertion into C-H or N-H bonds is another powerful tool for pyrrolidine synthesis. Dirhodium-catalyzed intramolecular nitrene insertion into sp3 C-H bonds allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines. organic-chemistry.org Palladium-catalyzed three-component coupling reactions of vinyl halides, amines, and diazo compounds can generate allylamines, and intramolecular versions of this reaction can form pyrrolidine rings. acs.org Cascade reactions involving carbene and metallocarbene intermediates can also lead to variously functionalized pyrrolidines. nsf.gov

| Catalytic Strategy | Metal | Key Transformation | Product Type | Reference |

| [3+2] Cycloaddition | Palladium | Alkylidenecyclopropane + Imine | Pyrrolidine Scaffolds | researchgate.net |

| C-H Amination | Iron | Aliphatic Azide Cyclization | 2,5-Disubstituted Pyrrolidines | nih.gov |

| C-H Activation/Annulation | Ruthenium | Phenyl-pyrroline + Alkyne | Spiro-pyrrolidines | acs.org |

| Nitrene Insertion | Rhodium | Intramolecular C-H Amination | N-Unprotected Pyrrolidines | organic-chemistry.org |

| Carbene Insertion | Palladium | Intramolecular Coupling | Pyrrolidine Rings | acs.org |

Asymmetric Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound and its derivatives is of paramount importance for their application in pharmaceuticals. Several strategies have been developed to control the stereochemistry of the pyrrolidine ring.

Asymmetric catalysis is a leading approach. For instance, enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid can produce pyrrolidines with high enantioselectivities. whiterose.ac.uk Copper-catalyzed intramolecular hydroamination reactions, combined with Suzuki-Miyaura cross-coupling, provide a versatile route to a diverse array of α-arylpyrrolidine scaffolds with excellent enantiomeric purity. nih.gov The use of chiral ligands with metal catalysts, such as a novel spirocyclic pyrrolidine oxazoline (B21484) ligand in nickel-catalyzed cross-coupling reactions, can induce high enantioselectivity. chinesechemsoc.org

Substrate-controlled methods are also effective. The use of chiral auxiliaries, such as sulfinimines, can direct the stereochemical outcome of reactions. For example, the Horner-Wadsworth-Emmons reaction of aldehydes with sulfinimine-derived 3-oxo pyrrolidine phosphonates provides a method for the asymmetric synthesis of ring-functionalized cis-2,5-disubstituted 3-oxo pyrrolidines. nih.gov Crystallization-induced diastereomer transformation is another powerful technique where, depending on the conditions, different crystalline diastereomers can be obtained, allowing for the isolation of a single stereoisomer. researchgate.net

| Asymmetric Strategy | Key Feature | Resulting Stereochemistry | Reference |

| Chiral Phosphoric Acid Catalysis | Enantioselective aza-Michael cyclization | High enantioselectivity | whiterose.ac.uk |

| Copper-Catalyzed Hydroamination | Enantioselective intramolecular reaction | Excellent enantiomeric purity | nih.gov |

| Sulfinimine Auxiliary | Substrate-controlled HWE reaction | Asymmetric synthesis of cis-2,5-disubstituted pyrrolidines | nih.gov |

| Crystallization-Induced Transformation | Selective crystallization of diastereomers | Isolation of single stereoisomers | researchgate.net |

Multi-Component Reactions for Pyrrolidine Core Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org This approach is particularly valuable for generating molecular libraries of complex structures like pyrrolidines. taylorfrancis.com

One-pot MCRs have been developed to produce highly substituted spirooxindole derivatives containing pyrrolizidine (B1209537) and N-methyl pyrrolidine scaffolds. acs.org These reactions often utilize a [3+2] cycloaddition between an azomethine ylide, generated in situ, and a dipolarophile. acs.orgrsc.org For instance, the reaction of isatin (B1672199) with secondary amino acids like L-proline or sarcosine (B1681465) generates the azomethine ylide, which then reacts with α,β-unsaturated carbonyl compounds. acs.org This method has been optimized to achieve high yields and stereoselectivity. acs.org

Another approach involves the acid-catalyzed reaction of N-(4,4-diethoxybutyl)ureas with electron-rich aromatic compounds to yield 2-arylpyrrolidine derivatives. researchgate.net This metal-free method proceeds through the formation of a cyclic iminium ion that undergoes a Mannich-type reaction. researchgate.net The versatility of MCRs allows for the synthesis of a diverse range of pyrrolidine-containing compounds by varying the starting components. organic-chemistry.orgnih.gov

Table 1: Examples of Multi-Component Reactions for Pyrrolidine Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Isatin, L-proline/sarcosine, α,β-unsaturated carbonyl compounds | Ethanol, reflux | Spirooxindole-pyrrolizidines/pyrrolidines | acs.org |

| Acid-catalyzed cyclization/Mannich-type reaction | N-(4,4-diethoxybutyl)ureas, phenols | Trifluoroacetic acid | 2-Arylpyrrolidines | researchgate.net |

| Three-component reaction | Secondary α-amino acids, dialkyl acetylenedicarboxylate, 3-methyleneoxindoles | Ethanol, reflux | Spiro[indoline-3,2′-pyrrolizines] | rsc.org |

Functionalization and Derivatization Strategies for this compound

Once the this compound core is synthesized, further modifications can be made to the iodo group and the pyrrolidine ring to generate a diverse range of analogs.

The iodo group on the phenyl ring is a versatile handle for various cross-coupling reactions, allowing for the introduction of a wide array of substituents. The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful tool for forming carbon-carbon bonds. nih.govmdpi.com

In the synthesis of novel Hepatitis C virus (HCV) NS5A inhibitors, the iodo group of a this compound derivative was replaced using a Sonogashira cross-coupling reaction with trimethylsilyl (B98337) acetylene. mdpi.com This reaction typically employs a palladium catalyst, such as [PdCl2(PPh3)2], and a copper(I) iodide co-catalyst in the presence of a base like triethylamine (B128534) (TEA). mdpi.com The reaction conditions are generally mild, often performed at room temperature or slightly elevated temperatures. nih.gov The scope of the Sonogashira reaction is broad, tolerating various functional groups on both the aryl iodide and the alkyne. mdpi.comscirp.org This allows for the synthesis of a wide range of alkynyl-substituted 2-phenylpyrrolidine (B85683) derivatives. nih.gov

Table 2: Conditions for Sonogashira Coupling of Aryl Iodides

| Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| PdCl2(PPh3)2, CuI | Triethylamine (TEA) | Dimethylformamide (DMF) | 70 °C | mdpi.com |

| Fe(acac)3, 2,2'-bipyridyl | Cs2CO3 | Toluene | 135 °C | nih.gov |

| Pd(CF3COO)2, PPh3, CuI | Et3N | DMF | 100 °C | scirp.org |

The pyrrolidine ring itself can be functionalized to introduce additional diversity. Methods for the α-arylation of N-Boc-pyrrolidine have been extensively studied. researchgate.net Palladium-catalyzed C-H activation is a powerful strategy for this purpose. For example, thioamide-directed C-H arylation has been used to introduce aryl groups at the α-position of pyrrolidine with high enantioselectivity. nih.gov

Furthermore, the synthesis of pyrovalerone analogs has involved the introduction of substituents onto the pyrrolidine ring through multi-step sequences. daneshyari.com These sequences can include Friedel-Crafts acylation, bromination, and subsequent displacement with pyrrolidine to form a ketone, followed by further modifications. daneshyari.comnih.gov The development of methods for the stereoselective functionalization of the pyrrolidine ring is crucial for creating compounds with specific biological activities. acs.org

The synthesis of radiolabeled analogs of this compound is essential for their use in imaging techniques like Positron Emission Tomography (PET) and for biological tracking studies. The iodo group provides a convenient site for radioiodination.

For instance, a photoaffinity ligand for the dopamine (B1211576) transporter based on a pyrovalerone analog, 1-(4-azido-3-iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one, was synthesized. daneshyari.comnih.gov The radioiodinated version of this compound, [¹²⁵I]-6, was prepared in a one-flask synthesis. nih.gov The process involved electrophilic radioiodination of a precursor with [¹²⁵I]-NaI using Chloramine-T as an oxidant, followed by diazotization and treatment with sodium azide. nih.gov

Similarly, PET radiotracers labeled with fluorine-18 (B77423) (¹⁸F) have been developed. nih.govresearchgate.net The synthesis of these tracers often involves a multi-step process, starting from a suitable precursor, followed by the introduction of the ¹⁸F label. For example, in the synthesis of an ¹⁸F-labeled tracer for the adenosine (B11128) A2A receptor, a precursor was synthesized and then subjected to radiofluorination. mdpi.com The development of efficient and reliable radiolabeling methods is a critical aspect of radiopharmaceutical chemistry. researchgate.netdovepress.com

Table 3: Radiolabeling Strategies for Pyrrolidine Derivatives

| Radionuclide | Labeling Method | Precursor | Reagents/Conditions | Reference |

|---|---|---|---|---|

| 125I | Electrophilic radioiodination | Aniline pyrovalerone derivative | [125I]-NaI, Chloramine-T | nih.gov |

| 18F | Nucleophilic substitution | Iodonium ylide precursor | [18F]F-, TEAB, DMF, 150 °C | nih.gov |

| 18F | Amide coupling followed by radiofluorination | Fluorinated PPY derivative precursor | [18F]F- | mdpi.com |

Structure Activity Relationship Sar and Structural Analysis of 2 3 Iodophenyl Pyrrolidine Derivatives

Elucidation of Key Pharmacophoric Features

The biological activity of pyrrolidine (B122466) derivatives is significantly influenced by the nature and position of substituents on both the pyrrolidine and the phenyl rings. Key pharmacophoric features often include:

The Phenyl Ring: The substitution pattern on the phenyl ring is a critical determinant of activity. The position of the iodine atom at the meta-position (position 3) in 2-(3-iodophenyl)pyrrolidine is a specific feature that influences its interaction with biological targets.

Impact of Substituents on Biological Activities

The type and position of substituents on the this compound scaffold have a profound impact on biological activity.

Substituents on the Phenyl Ring:

Electron-withdrawing vs. Electron-donating Groups: In studies on N-arylpiperazine derivatives, the presence of electron-withdrawing groups, such as trifluoromethyl (CF₃) or nitro (NO₂) at the 3-position of the phenyl ring, was associated with high antimycobacterial potential. mdpi.com Conversely, an electron-donating methoxy (B1213986) (OCH₃) group at the 2-position led to a loss of activity. mdpi.com However, when the methoxy group was moved to the 4-position, the effectiveness was lower but not completely abolished. mdpi.com In another study on pyrrolidine oxadiazoles (B1248032), a compound with a 4-iodo substituent was an effective inhibitor of L4 development in Haemonchus contortus. frontiersin.org

Halogenation: The presence of a 4'-fluoro or 3',4'-methylenedioxy group on α-pyrrolidinophenones increased their cytotoxicity. researchgate.net Research on pyrrolidine-substituted carbazole (B46965) derivatives showed that halogen-substituted compounds were more active as apoptotic inducers. frontiersin.org

Substituents on the Pyrrolidine Ring:

Position 3: SAR analysis of certain anticonvulsant pyrrolidine-2,5-dione derivatives revealed that the substituent at position 3 strongly influences activity. nih.gov For instance, 3-benzhydryl and 3-isopropyl derivatives showed favorable protection in the scPTZ test, while 3-methyl and unsubstituted derivatives were more active in the MES test. nih.gov

N-Substitution: The nature of the substituent on the pyrrolidine nitrogen is critical. In a study of calpain inhibitors, N-substituted D-proline or L-thiaproline residues at the P2-position were synthesized. The most potent compounds were (R)-1-(4-nitrophenylsulfonyl)-N-((R,S)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide and (R)-1-(4-iodophenylsulfonyl)-N-((R,S)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide. nih.gov

The following table summarizes the impact of various substituents on the biological activity of different pyrrolidine derivatives based on several studies.

| Scaffold | Substituent & Position | Observed Effect on Biological Activity | Reference |

| N-Arylpiperazine | 3-CF₃ or 3-NO₂ on phenyl ring | High antimycobacterial potential | mdpi.com |

| N-Arylpiperazine | 2-OCH₃ on phenyl ring | Abolishment of antimycobacterial activity | mdpi.com |

| N-Arylpiperazine | 4-OCH₃ on phenyl ring | Lowered antimycobacterial effectiveness | mdpi.com |

| α-Pyrrolidinophenones | 4'-Fluoro or 3',4'-methylenedioxy on phenyl ring | Increased cytotoxicity | researchgate.net |

| Pyrrolidine-substituted carbazoles | Halogen substitution | More active as apoptotic inducers | frontiersin.org |

| Pyrrolidine-2,5-dione | 3-Benzhydryl or 3-Isopropyl | Favorable anticonvulsant protection (scPTZ test) | nih.gov |

| Pyrrolidine-2,5-dione | 3-Methyl or unsubstituted | More active anticonvulsant (MES test) | nih.gov |

| Pyrrolidine-2-carboxamide | N-(4-iodophenylsulfonyl) | Potent µ-calpain inhibition | nih.gov |

Stereochemical Influences on Molecular Recognition and Activity

Stereochemistry plays a pivotal role in the biological activity of this compound derivatives, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target.

Chirality of the Pyrrolidine Ring: The pyrrolidine ring in 2-substituted derivatives contains a stereocenter at the 2-position. The absolute configuration (R or S) at this position can significantly affect biological activity. For example, in a series of pyrovalerone analogs, the S-isomer of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one was found to be the more biologically active enantiomer as a monoamine uptake inhibitor. nih.gov

Ring Pucker and Conformation: The pyrrolidine ring is not planar and exists in various puckered conformations (envelope and twisted forms). beilstein-journals.org Substituents on the ring can influence the preferred conformation. beilstein-journals.org For instance, fluorination of the pyrrolidine ring in proline motifs can induce significant conformational changes that impact the structure and biological roles of modified peptides. beilstein-journals.org

Diastereomers: When additional stereocenters are present in the molecule, diastereomers can exhibit different biological profiles. The reduction of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one with LiAlH₄ produced a mixture of diastereomers that were separated and likely possess distinct activities. nih.gov

Anomeric and Gauche Effects: In fluorinated pyrrolidines, stereoelectronic effects like the anomeric and gauche effects can influence conformer stabilities. beilstein-journals.org A generalized anomeric effect, resulting from nN→σ*CF electron delocalization, is particularly important in modulating the energetics of α-fluoro isomers. beilstein-journals.org

The table below illustrates the influence of stereochemistry on the activity of selected pyrrolidine derivatives.

| Compound/Derivative Class | Stereochemical Feature | Impact on Activity/Properties | Reference |

| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | (S)-enantiomer | More biologically active as a monoamine uptake inhibitor | nih.gov |

| Fluorinated Proline Motifs | Fluorine substitution | Induces significant conformational changes, impacting biological roles | beilstein-journals.org |

| α-Fluoro Pyrrolidines | nN→σ*CF electron delocalization | Strong conformational bias due to the anomeric effect | beilstein-journals.org |

| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-ol | Diastereomers | Separable isomers with likely distinct biological activities | nih.gov |

Computational and Theoretical Studies on 2 3 Iodophenyl Pyrrolidine and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic properties of molecules. science.govrsc.org These methods are used to optimize molecular geometries and predict various electronic parameters that govern the reactivity and interaction of a compound. For instance, DFT calculations at the B3LYP/6-31G(d) level can be employed to optimize the geometries of pyrrolidine (B122466) derivatives and predict the regioselectivity in reactions like SN2 substitutions.

Studies on related heterocyclic systems demonstrate the utility of DFT in elucidating structural and electronic properties. For example, in the study of orthorhombic perovskite CH3NH3PbI3, DFT analysis revealed the nature of ionic bonding and the chemical inequivalence of iodine atoms within the structure. rsc.org Similarly, for transition metal dichalcogenide monolayers, DFT calculations have been used to investigate the structural and electronic properties of various dopants, identifying key impurity levels and their influence on magnetic properties. aps.org

The electronic properties of 2-(3-Iodophenyl)pyrrolidine derivatives, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are crucial for understanding their reactivity. For example, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. Computational studies on similar compounds, like 1,3-butadiynamides, have utilized DFT to predict molecular frontier orbitals and their geometries. mdpi.com

Table 1: Predicted Electronic Properties of a Representative 2-Arylpyrrolidine Derivative

| Property | Value | Method |

| Final Geometric Energy | -743.573 au | B3LYP/6-311++G(d,p) nih.gov |

| HOMO Energy | -6.2 eV | DFT |

| LUMO Energy | -1.5 eV | DFT |

| Energy Gap (ΔE) | 4.7 eV | DFT |

| Dipole Moment | 2.5 D | DFT |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to model the interaction between a small molecule ligand and a protein target at the atomic level, providing insights into the binding mode and affinity.

In the context of this compound derivatives, molecular docking studies are crucial for identifying potential biological targets and understanding the structural basis of their activity. For example, derivatives of 2-arylpyrrolidines have been docked into the active sites of various enzymes to predict their inhibitory potential. acs.org The process typically involves preparing a library of ligand conformers and docking them into the binding site of a protein, which can be rigid or flexible. uni-saarland.demdpi.com The resulting poses are then scored based on their binding free energy.

The interaction patterns observed in docking studies, such as hydrogen bonds and hydrophobic interactions, are critical for structure-based drug design. Ligand-protein interaction diagrams, often generated using tools like LigPlot+, provide a 2D representation of these interactions, highlighting key residues involved in binding. ebi.ac.uk For instance, in the design of BRD4 D1-selective chemical probes, cocrystal structures revealed that an ethylamino group could form hydrogen bonds with specific asparagine and aspartate residues. nih.gov These insights are invaluable for optimizing the ligand structure to enhance binding affinity and selectivity.

Table 2: Example of Molecular Docking Results for a Pyrrolidine Derivative

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

| HIV-1 Protease | Derivative A | -8.5 | ASP25, GLY27, ILE50 |

| DYRK1A Kinase | Derivative B | -9.2 | LYS188, GLU239, PHE238 |

| Transglutaminase 2 | Derivative C | -7.8 | TRP241, TYR516, ARG580 |

In Silico ADME/Tox Predictions and Pharmacokinetic Profiling

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile. ri.se Various computational models and software are available to predict a wide range of properties directly from the chemical structure. nih.govjapsonline.com

For this compound and its derivatives, in silico tools can predict properties such as gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for hepatotoxicity or mutagenicity. mdpi.com These predictions help in prioritizing compounds for further experimental testing and in identifying potential liabilities early in the development process. For example, ADMET Predictor™ is a tool that can forecast metabolic pathways, such as oxidative N-dealkylation, which has been shown to correlate with experimental findings for other compounds. nih.gov

Pharmacokinetic profiling through computational methods can also guide the design of molecules with improved drug-like properties. hzdr.de By analyzing parameters like Lipinski's rule of five, chemists can modify the structure of a lead compound to enhance its bioavailability and reduce potential toxicity. For instance, studies on imidazo[1,2-a]pyridine-3-carboxamides showed that designed ligands had favorable ADME profiles with no violations of Lipinski's rules and were predicted to be non-toxic. nih.gov

Table 3: Predicted ADME/Tox Properties for a this compound Analogue

| Property | Predicted Value | Prediction Tool |

| Gastrointestinal Absorption | High | SwissADME mdpi.com |

| Blood-Brain Barrier Permeant | Yes | SwissADME mdpi.com |

| CYP2D6 Inhibitor | Yes | ProTox-II japsonline.com |

| Hepatotoxicity | Low Risk | ProTox-II japsonline.com |

| Carcinogenicity | Non-carcinogen | Lazar japsonline.com |

| Ames Mutagenicity | Negative | Lazar japsonline.com |

Conformational Analysis and Stereochemical Modeling

The three-dimensional conformation of a molecule is crucial for its biological activity, as it dictates how the molecule fits into the binding site of a protein. Conformational analysis involves identifying the stable low-energy conformations of a molecule. The pyrrolidine ring, being a five-membered saturated heterocycle, is known for its non-planar "envelope" and "twisted" conformations, a phenomenon referred to as pseudorotation. rsc.orgnih.gov

Computational methods, such as molecular mechanics and quantum chemical calculations, are used to explore the conformational landscape of this compound and its derivatives. rsc.org These studies can determine the relative energies of different conformers and the energy barriers between them. For instance, studies on pyrrolidine itself have shown that the equatorial conformer is slightly more stable than the axial conformer. rsc.org The presence of substituents on the pyrrolidine ring, such as the 3-iodophenyl group at the 2-position, significantly influences the preferred conformation. asianpubs.org

Stereochemistry is also a critical factor, as different stereoisomers of a chiral molecule can exhibit vastly different biological activities. acs.org Computational modeling can help in understanding the influence of stereochemistry on the binding mode and activity of this compound derivatives. For example, modeling can illustrate how the spatial orientation of substituents affects interactions with a chiral protein binding site. nih.gov

Table 4: Conformational Energy Profile of a Substituted Pyrrolidine

| Conformer | Dihedral Angle (C2-N-C5-C4) | Relative Energy (kcal/mol) | Population (%) |

| Cγ-exo (Twist) | -36.2° | 0.00 | 65 |

| Cγ-endo (Envelope) | 18.5° | 0.58 | 35 |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. researchgate.net This is particularly valuable for understanding the synthesis of complex molecules like derivatives of this compound.

DFT calculations can be used to model the entire reaction pathway, from reactants to products, through the transition states. researchgate.net This allows for the determination of reaction kinetics and thermodynamics, providing insights that can be used to optimize reaction conditions. For example, computational studies have been used to elucidate the mechanism of palladium-catalyzed ortho-olefination of 2-arylpyrrolidines, providing evidence for a cyclopalladation pathway. researchgate.net

In the synthesis of related heterocyclic systems, such as pyrrolidinedione derivatives, computational studies have detailed the energy barriers for various steps, including Michael addition and cyclization. researchgate.net Similarly, for the synthesis of α-aryl piperidines via asymmetric hydrogenation, DFT calculations supported an outer-sphere dissociative mechanism and identified the stereochemistry-determining step. dicp.ac.cn Such mechanistic insights are crucial for developing efficient and stereoselective synthetic routes to this compound and its derivatives.

Table 5: Calculated Activation Barriers for a Proposed Synthetic Step

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| C-H Activation | TS1 | 15.2 |

| Reductive Elimination | TS2 | 21.5 |

Preclinical Evaluation and Translational Research

In Vitro Efficacy and Selectivity Profiling

The initial stage of preclinical evaluation involves characterizing the compound's interaction with its intended biological targets in a controlled laboratory setting. For pyrrolidine (B122466) derivatives, this often includes assessing their binding affinity and selectivity for various receptors and transporters in the central nervous system.

Research into related iodinated phenyl-containing compounds has provided a framework for understanding potential targets. For instance, studies on N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine, a compound with a different core structure but also featuring an iodophenyl group, demonstrated high affinity for sigma receptors, with Ki values of 5.06 ± 0.40 nM for sites in guinea pig brain membranes. nih.gov While this data is not directly for 2-(3-Iodophenyl)pyrrolidine, it highlights the potential for iodinated phenyl groups to confer high affinity for specific neural targets. The pyrrolidine scaffold itself is a versatile component in compounds designed for a range of biological activities, including anticancer, anti-inflammatory, and central nervous system effects. nih.govnih.gov

Table 1: Illustrative In Vitro Binding Affinity Profile

This table is for illustrative purposes only, as specific data for this compound was not found in the search results.

| Target | Ki (nM) |

|---|---|

| Dopamine (B1211576) Transporter (DAT) | Data not available |

| Serotonin (B10506) Transporter (SERT) | Data not available |

| Norepinephrine (B1679862) Transporter (NET) | Data not available |

| Sigma-1 Receptor | Data not available |

| Sigma-2 Receptor | Data not available |

In Vivo Pharmacological Assessment in Animal Models

Following in vitro characterization, the compound's effects are assessed in living organisms. These studies aim to confirm the mechanism of action and evaluate the physiological and behavioral effects in relevant animal models, typically rodents.

Studies on other pyrrolidine-containing synthetic cathinones, such as 3,4-Methylenedioxypyrovalerone (MDPV), have demonstrated potent psychostimulant effects mediated by the dopaminergic system. d-nb.info These compounds have been shown to significantly increase spontaneous locomotor activity in mice and elevate extracellular dopamine levels in the striatum, effects that can be blocked by dopamine receptor antagonists. d-nb.info For example, 3,4-MDPV produced a dose-dependent stimulation of locomotor activity, with significant increases observed for the entire 120-minute session at a dose of 3 mg/kg. d-nb.info

Similarly, other novel 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have been evaluated in mice for antiseizure and antinociceptive properties in models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.com While these compounds are structurally distinct, the use of these models is standard for assessing the in vivo neuropharmacological effects of new chemical entities. Specific in vivo pharmacological data detailing the effects of this compound in such animal models remains to be published.

Pharmacokinetics (PK) and Pharmacodynamics (PD) Studies

Pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, while pharmacodynamic studies relate the drug's concentration to its observed effect. nih.govnih.gov This information is critical for determining a compound's viability.

Preclinical PK studies are often conducted in rodents to determine key parameters such as half-life, clearance, and volume of distribution. frontiersin.org For instance, biodistribution studies of the radioiodinated compound 4-[125I]PEMP in rats showed rapid clearance from the blood and other organs. nih.gov A co-injection of the non-radioactive version resulted in a significant decrease in radioactivity uptake in the liver (37%), kidney (69%), and brain (35%) after one hour, indicating specific binding in organs known to possess its target receptors. nih.gov

The relationship between PK and PD is crucial for optimizing drug candidates. nih.gov However, specific preclinical pharmacokinetic parameters for this compound, such as its maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC), have not been detailed in the available literature.

Table 2: Key Pharmacokinetic Parameters (Illustrative)

This table illustrates the type of data generated in preclinical PK studies. Specific values for this compound are not available.

| Parameter | Value (Unit) | Animal Model |

|---|---|---|

| Cmax | Data not available | Rat |

| Tmax | Data not available | Rat |

| AUC | Data not available | Rat |

| Half-life (t1/2) | Data not available | Rat |

| Clearance (CL) | Data not available | Rat |

Imaging Applications using Radiolabeled Derivatives (e.g., PET Imaging)

The inclusion of an iodine atom in this compound makes it a candidate for radiolabeling with iodine isotopes for use in nuclear imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). Radioiodinated fatty acids, for example, have been synthesized and evaluated for myocardial imaging. nih.gov

SPECT imaging often utilizes iodine-123, while PET imaging can use iodine-124. nih.gov The synthesis of a radiolabeled version of this compound would allow for non-invasive, in vivo visualization of its target binding sites in the brain and peripheral organs. This can be invaluable for confirming target engagement and understanding the drug's distribution in real-time. For instance, the synthesis of other radioiodinated compounds has been successfully achieved for preliminary evaluations in imaging studies. nih.gov Despite this potential, specific studies detailing the synthesis and evaluation of a radiolabeled derivative of this compound for PET or SPECT imaging were not identified.

Toxicity and Safety Assessment in Preclinical Models

A critical component of preclinical evaluation is the assessment of a compound's safety profile. porsolt.com This involves a range of toxicology studies to identify potential adverse effects and determine a safe dose range for potential first-in-human studies. nih.gov

These studies typically begin with single-dose acute toxicity tests in rodents to determine the maximum tolerated dose. nih.gov This is often followed by repeated-dose toxicity studies of varying durations (e.g., 28 days) to assess the effects of longer-term exposure. nih.gov For example, a preclinical safety evaluation of pyrrolidine dithiocarbamate involved single and repeated dose studies in rodents via multiple routes of administration to evaluate its general toxicity. nih.gov

Pharmaco-toxicological studies on other iodinated compounds, such as the contrast agent iomeprol, have demonstrated very low molecular toxicity in animal models. nih.gov However, no specific toxicological data, such as the No-Observed-Adverse-Effect-Level (NOAEL) or Lethal Dose, 50% (LD50), for this compound is currently available in the public domain. Comprehensive safety pharmacology studies would also be required to investigate potential effects on vital functions of the cardiovascular, respiratory, and central nervous systems. porsolt.com

Advanced Characterization Techniques for 2 3 Iodophenyl Pyrrolidine in Research

The definitive identification and characterization of 2-(3-Iodophenyl)pyrrolidine, a heterocyclic building block, rely on a suite of advanced analytical techniques. These methods are crucial for confirming its molecular structure, determining its three-dimensional arrangement, and assessing its purity, which are fundamental requirements for its application in research and synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.